molecular formula C6H13N3S B8316835 1-(1-Dimethylamino-ethylidene)-2-methyl-isothiourea

1-(1-Dimethylamino-ethylidene)-2-methyl-isothiourea

Cat. No.: B8316835
M. Wt: 159.26 g/mol
InChI Key: ARYYSSVASUEPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Dimethylamino-ethylidene)-2-methyl-isothiourea is a useful research compound. Its molecular formula is C6H13N3S and its molecular weight is 159.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate

InChI

InChI=1S/C6H13N3S/c1-5(9(2)3)8-6(7)10-4/h7H,1-4H3

InChI Key

ARYYSSVASUEPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=N)SC)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the slurry of thiourea (13.6 g, 178.6 mmol) in 130 mL DCM was added N,N-dimethylacetamide dimethylacetal (25 g, 187.6 mmol). The reaction mixture was stirred at room temperature for 5 hours. The mixture was condensed under reduced pressure providing an orange residue. To the residue was added 100 mL THF resulting orange suspension. To the suspension was added iodomethane (14.5 mL) under ice bath, and it was warmed to room temperature. The mixture was further stirred at room temperature for 2 hours resulting precipitates. The reaction was monitored by TLC. The precipitates obtained from the solution were filtered and washed with cold THF yielding pale brown solids (44.89 g, 87.5%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three

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